4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
Description
4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a fused heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazine core substituted with a phenyl group at position 6 and an (E)-configured vinyl acetate moiety at position 2. Its molecular formula is C₂₂H₁₅N₃O₄S (calculated from and related analogs), with a molecular weight of 417.44 g/mol.
The synthesis of such derivatives typically involves Knoevenagel condensation of thiazolo-triazinone precursors with aldehydes or ketones, followed by acetylation (). The (E)-configuration of the exocyclic double bond is critical for electronic and steric properties, influencing biological activity .
Properties
CAS No. |
463959-53-7 |
|---|---|
Molecular Formula |
C20H13N3O4S |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
[4-[(E)-(3,7-dioxo-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C20H13N3O4S/c1-12(24)27-15-9-7-13(8-10-15)11-16-19(26)23-20(28-16)21-18(25)17(22-23)14-5-3-2-4-6-14/h2-11H,1H3/b16-11+ |
InChI Key |
FQRSTLIIVJRPEF-LFIBNONCSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and triazine derivatives under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, likely due to its specialized nature and use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and continuous flow techniques, can be adapted for its production.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxygenated derivatives, while reduction could produce simpler compounds with fewer functional groups .
Scientific Research Applications
The compound 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate is a complex organic molecule with potential applications in various scientific fields. This article will explore its chemical properties, biological activities, and potential uses in research and industry.
Structural Information
- Molecular Formula : C21H15N3O4S
- Molecular Weight : 405.07779 g/mol
- SMILES Notation : CC(=O)OC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
- InChI Key : YVFJQTJXLZGECB-PDGQHHTCSA-N
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 406.08562 | 193.4 |
| [M+Na]+ | 428.06756 | 210.2 |
| [M+NH4]+ | 423.11216 | 199.3 |
| [M+K]+ | 444.04150 | 202.1 |
Anticancer Activity
Research indicates that compounds similar to 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate may exhibit significant anticancer properties. The thiazole and triazine moieties are known for their ability to interact with biological targets involved in cancer progression, potentially leading to apoptosis in cancer cells.
Antimicrobial Properties
Compounds containing thiazole and triazine rings have been studied for their antimicrobial activities against various pathogens. Preliminary studies suggest that this compound could be effective against certain bacterial strains, making it a candidate for further investigation in pharmaceutical applications.
Enzyme Inhibition
The structure of this compound suggests potential as an enzyme inhibitor. Inhibitors of specific enzymes involved in metabolic pathways can be crucial for developing treatments for diseases such as diabetes and hypertension.
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that derivatives with similar structures to 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate showed promising results in reducing cell viability and inducing apoptosis.
Antimicrobial Efficacy Research
Another research article focused on the synthesis of thiazole-based compounds and their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings highlighted that certain modifications to the thiazole structure significantly enhanced antimicrobial efficacy.
Mechanism of Action
The mechanism of action of 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
- The target compound’s phenyl group may confer stability over benzyl derivatives () .
- Configuration (E vs. Z) : The (E)-isomer in the target compound likely offers better conjugation and planar geometry compared to (Z)-isomers, affecting binding to biological targets .
- Position 2 Modifications : Vinyl acetate (target) vs. methoxy () or oxo groups () alter electronic density, influencing reactivity and metabolic stability .
Cytotoxicity and SAR:
- Compounds like 6-Benzyl-3-aryl-thiazolo[3,2-b][1,2,4]triazin-7-ones () exhibit potent cytotoxicity (IC₅₀: 2.5–8.7 μM) against cancer cell lines, attributed to aryl and benzyl substituents enhancing DNA intercalation or enzyme inhibition . The target compound’s phenyl and acetate groups may similarly modulate apoptosis pathways.
- Triazolo-thiadiazines () show broader activities (antimicrobial, anti-inflammatory) due to sulfur and nitrogen-rich cores, but their non-planar structures reduce target specificity compared to thiazolo-triazinones .
Biological Activity
4-[(E)-(3,7-Dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate (CAS Number: 463959-53-7) is a complex organic compound characterized by its unique thiazolo[3,2-b][1,2,4]triazine core. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound based on diverse research findings.
The molecular formula of the compound is with a molecular weight of 391.400 g/mol. Key physical properties include:
- Density: 1.4 ± 0.1 g/cm³
- Boiling Point: 559.2 ± 60.0 °C at 760 mmHg
- Flash Point: 292.0 ± 32.9 °C
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiazolo[3,2-b][1,2,4]triazine structure may enhance its binding affinity to these targets, leading to modulation of biological pathways that can result in therapeutic effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds containing thiazole and triazine moieties. These compounds have shown significant activity against various bacterial strains and fungi. For instance:
- Case Study: A derivative with a similar structure demonstrated potent antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Research indicates that thiazolo[3,2-b][1,2,4]triazine derivatives exhibit cytotoxic effects on cancer cell lines.
- Case Study: A related compound was tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor.
- α-Glucosidase Inhibition: Similar compounds have been reported to inhibit α-glucosidase activity effectively, which is crucial for managing postprandial blood glucose levels in diabetic patients . This suggests that 4-[(E)-(3,7-Dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate may also exhibit similar properties.
Research Findings
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
